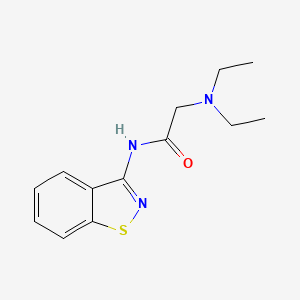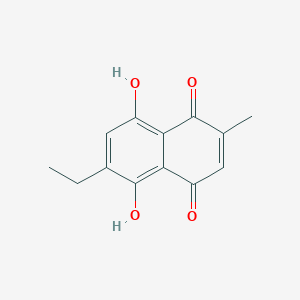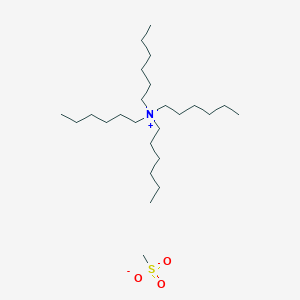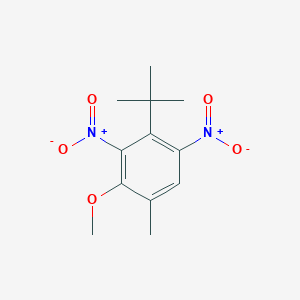![molecular formula C16H32N2O3 B14329144 4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine) CAS No. 103251-80-5](/img/structure/B14329144.png)
4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine) is an amine-based catalyst known for its role in polymeric curing processes. It is also referred to as dimorpholino-diethyl ether. This compound is widely used in the production of flexible polyester foams, molded foams, and moisture-cured foams and coatings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine) involves reacting diethylene glycol with morpholine in the presence of hydrogen over a catalyst. The catalysts used can include copper, cobalt on amorphous silica, or cobalt on alumina . The reaction conditions typically involve elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and efficiency, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine) primarily undergoes catalytic reactions. It acts as a catalyst in blowing reactions and polymeric curing processes .
Common Reagents and Conditions
The compound is used in conjunction with reagents such as diisocyanates in the formation of polyurethane foams. The reaction conditions typically involve moderate temperatures and the presence of moisture, which facilitates the curing process .
Major Products Formed
The major products formed from reactions involving this compound include flexible polyester foams, molded foams, and moisture-cured foams and coatings .
Applications De Recherche Scientifique
4,4’-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,4’-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine) involves its function as a tertiary amine catalyst. It facilitates the formation of urethane linkages by activating the isocyanate groups, thereby accelerating the polymerization process. This compound interacts with molecular targets such as diisocyanates and polyols, promoting the formation of polymeric networks .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Oxydiphthalic anhydride
- 4,4’-Oxydianiline
- 2,2’-Dimorpholinodiethyl ether
Uniqueness
4,4’-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine) stands out due to its specific catalytic properties that do not cause cross-linking, making it ideal for applications requiring flexible and moisture-cured foams . Its ability to act as a property modifier in various chemical processes further highlights its versatility and uniqueness .
Propriétés
Numéro CAS |
103251-80-5 |
|---|---|
Formule moléculaire |
C16H32N2O3 |
Poids moléculaire |
300.44 g/mol |
Nom IUPAC |
4-[2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethyl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C16H32N2O3/c1-13-9-17(10-14(2)20-13)5-7-19-8-6-18-11-15(3)21-16(4)12-18/h13-16H,5-12H2,1-4H3 |
Clé InChI |
XDGWKBYFXMRODP-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)CCOCCN2CC(OC(C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


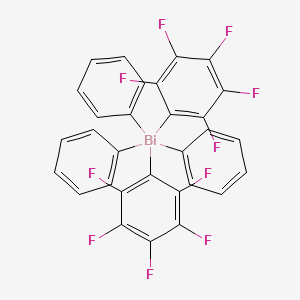
![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)
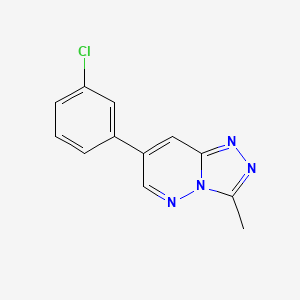


![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
